(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate
Description
This compound is a quaternary ammonium salt characterized by a complex amphiphilic structure. The molecule consists of a trimethylammonium group linked via a propyl chain to a 2,5-dioxopyrrolidine ring substituted with an octadecyl (C18) chain. The methyl sulphate anion serves as the counterion. The long alkyl chain (C18) enhances hydrophobicity, enabling micelle formation, while the polar dioxopyrrolidine and quaternary ammonium groups contribute to aqueous solubility and ionic interactions.
Properties
CAS No. |
93882-18-9 |
|---|---|
Molecular Formula |
C29H58N2O6S |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propyl]azanium |
InChI |
InChI=1S/C28H55N2O2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-25-27(31)29(28(26)32)23-21-24-30(2,3)4;1-5-6(2,3)4/h26H,5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FMGRHIWJCNVYPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate typically involves the quaternization of tertiary amines with alkyl halides or sulfates. The reaction conditions often include the use of solvents like ethanol or water, and the process is carried out under controlled temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale quaternization reactions in reactors designed to handle the exothermic nature of the process. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and facilitating the entry of other molecules. It also interacts with proteins, altering their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid structure, combining a pyrrolidine dione moiety with a quaternary ammonium group. Below is a comparative analysis with structurally or functionally related compounds:
Key Research Findings
Surfactant Performance : The C18 chain in the target compound likely enables lower critical micelle concentrations (CMCs) compared to shorter-chain analogues like cetrimonium bromide, enhancing its efficiency in solubilizing hydrophobic molecules .
Bioactivity : Unlike benzalkonium chloride, the dioxopyrrolidine group may reduce cytotoxicity while retaining antimicrobial efficacy, as seen in plant-derived bioactive compounds with cyclic amide structures .
Stability : The methyl sulphate anion offers improved hydrolytic stability over halide-containing quaternary ammonium salts, which are prone to degradation under acidic conditions .
Limitations and Challenges
- Synthesis Complexity : The multi-step synthesis of the dioxopyrrolidine-quaternary ammonium hybrid may limit scalability compared to simpler quaternary ammonium salts .
- Ecotoxicology: While organophosphorus compounds () exhibit acute toxicity, the environmental impact of the target compound’s persistent C18 chain requires further study .
Biological Activity
Trimethyl(octadecyl)ammonium methyl sulphate (CAS No. 18684-11-2) is a quaternary ammonium compound that exhibits significant biological activity, primarily in the fields of biochemistry and pharmacology. This compound is characterized by its unique structure, which includes a long-chain alkyl group (octadecyl) and a trimethylammonium moiety, contributing to its surfactant properties and biological interactions.
- Molecular Formula : CHNOS
- Molecular Weight : 423.694 g/mol
- CAS Number : 18684-11-2
Trimethyl(octadecyl)ammonium methyl sulphate functions primarily as a surfactant, influencing membrane permeability and cellular interactions. Its quaternary ammonium structure allows it to interact with lipid bilayers, altering membrane fluidity and facilitating the transport of other molecules across cellular membranes. This property is particularly relevant in drug delivery systems, where it can enhance the bioavailability of therapeutic agents.
Biological Activity
The biological activity of trimethyl(octadecyl)ammonium methyl sulphate can be categorized into several key areas:
-
Antimicrobial Activity
- Exhibits broad-spectrum antimicrobial properties against bacteria and fungi.
- Effective in disrupting microbial cell membranes, leading to cell lysis.
-
Cell Membrane Interaction
- Alters membrane properties, enhancing permeability for various compounds.
- Can be utilized in drug formulation to improve absorption rates.
-
Cytotoxicity
- Displays cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
- The degree of cytotoxicity varies with concentration and exposure time.
-
Gene Delivery
- Used as a vector in gene therapy due to its ability to encapsulate nucleic acids and facilitate their entry into cells.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of trimethyl(octadecyl)ammonium methyl sulphate against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.1% (v/v), highlighting its potential as a preservative in pharmaceutical formulations.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In another investigation, the cytotoxic effects of trimethyl(octadecyl)ammonium methyl sulphate were assessed on human breast cancer cells (MCF-7). The compound exhibited IC values ranging from 25 to 50 µM after 24 hours of exposure, suggesting a dose-dependent response that warrants further exploration for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
